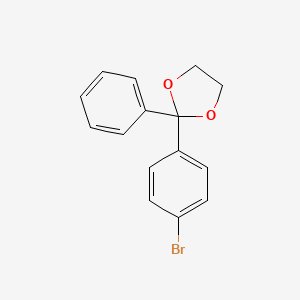

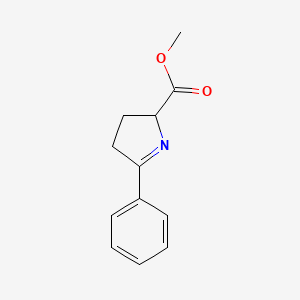

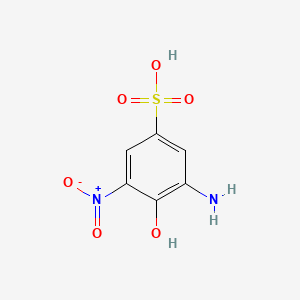

![molecular formula C13H17N3OS B1274382 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 669705-05-9](/img/structure/B1274382.png)

4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS number 669705-05-9 . It has a molecular weight of 263.36 . This compound is used for proteomics research applications .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” are not fully detailed in the available resources. It has a molecular weight of 263.36 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the sources.科学的研究の応用

Medicinal Chemistry: Antiviral Applications

The 1,2,4-triazole motif, which is a part of the compound , has been widely applied in medicinal chemistry due to its presence in more than 30 approved and marketed medicines, as well as over 100 investigational drugs . For instance, ribavirin, an antiviral medication used to treat a variety of viral diseases, contains this motif and has been included in the World Health Organization’s List of Essential Medicines . The triazole-thiol compound could potentially be explored for similar antiviral applications, given its structural similarity.

Coordination Chemistry: Ligand Design

Triazole derivatives, especially those with additional functional groups, are promising ligands in coordination chemistry . They can be used to obtain coordination polymers, which are structures consisting of metal ions coordinated to organic ligands, forming one-, two-, or three-dimensional networks. The triazole-thiol compound could serve as a novel ligand, potentially leading to the discovery of new materials with unique properties.

Materials Science: Organic Light-Emitting Diodes (OLEDs)

The 1,2,4-triazole core is valuable in the development of blue-emitting OLEDs . The compound could be utilized as a building block for the synthesis of OLED materials, contributing to the advancement of display technology with its potential for high color purity and efficiency.

Cancer Therapy: Chemodynamic Agents

In cancer therapy, triazole derivatives have been used to create chemodynamic therapy agents . These agents generate cytotoxic reactive oxygen species in response to specific stimuli within the tumor microenvironment, causing cancer cell death. The triazole-thiol compound could be investigated for its efficacy as a chemodynamic agent.

Nanotechnology: Spin Crossover Nanoparticles

Spin crossover nanoparticles, which can switch between different spin states, have been developed using triazole derivatives . These nanoparticles have applications in memory storage devices and sensors. The unique structure of the triazole-thiol compound might contribute to the design of new spin crossover materials.

Drug Discovery: Lead-Oriented Synthesis

The triazole motif is a valuable building block for lead-oriented synthesis in drug discovery, providing a platform for the development of new therapeutic agents . The triazole-thiol compound, with its unique substituents, could be a key precursor in the synthesis of novel drug candidates.

Antimicrobial Activity: Antibacterial and Antifungal Agents

Triazole compounds have demonstrated significant antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents . The triazole-thiol compound’s potential for antimicrobial efficacy could be explored through targeted synthesis and biological testing.

Agricultural Chemistry: Plant Growth Regulators

Triazole derivatives have been used as plant growth regulators, influencing various physiological processes in plants . The triazole-thiol compound could be studied for its effects on plant growth and development, potentially leading to the creation of new agricultural chemicals.

作用機序

将来の方向性

特性

IUPAC Name |

4-ethyl-3-[1-(4-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)10(3)17-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFCVAJLHFUAKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397530 |

Source

|

| Record name | 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

669705-05-9 |

Source

|

| Record name | 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

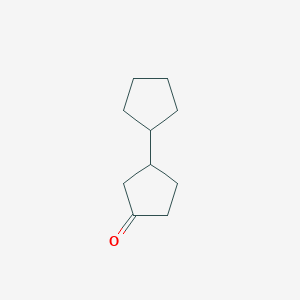

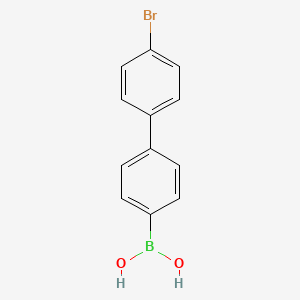

![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)

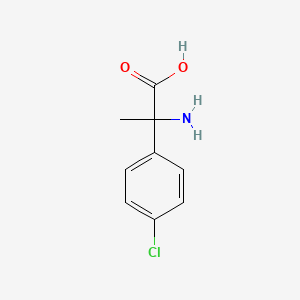

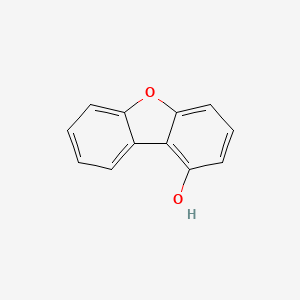

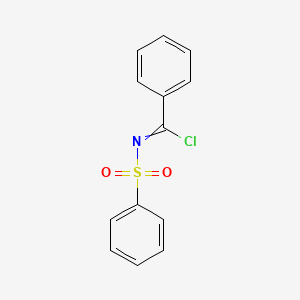

![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)

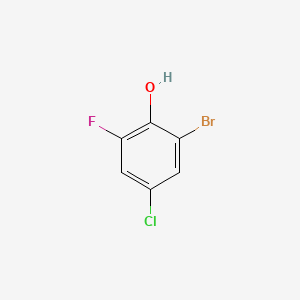

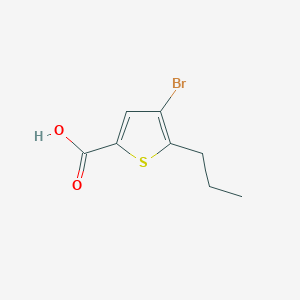

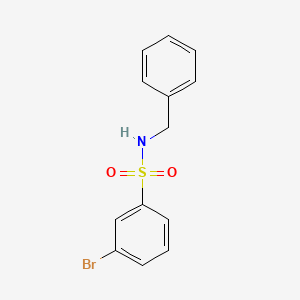

![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)